Cas no 1805305-28-5 (Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate
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- インチ: 1S/C9H7F3N2O5/c1-4-7(14(16)17)6(8(15)18-2)5(3-13-4)19-9(10,11)12/h3H,1-2H3
- InChIKey: DYFFMWIVOWRBOF-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CN=C(C)C(=C1C(=O)OC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 357
- トポロジー分子極性表面積: 94.2
- 疎水性パラメータ計算基準値(XlogP): 2.1
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029082120-1g |
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate |
1805305-28-5 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報
Compound Overview: Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1805305-28-5)
The compound Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1805305-28-5) is a highly specialized organic compound with a complex structure that combines multiple functional groups, making it a subject of interest in various scientific and industrial applications. This compound is characterized by its pyridine ring, which serves as the central framework, with substituents including a methyl group, a nitro group, a trifluoromethoxy group, and a carboxylate ester group. The combination of these groups imparts unique chemical properties, making it valuable in fields such as pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the importance of Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate in the development of novel bioactive compounds. Researchers have focused on its potential as a precursor for synthesizing advanced materials with tailored electronic properties. For instance, the trifluoromethoxy group is known to enhance the stability and reactivity of the molecule, while the nitro group contributes to its aromaticity and electron-withdrawing effects. These properties make it an ideal candidate for use in the synthesis of advanced polymers and organic semiconductors.
In the pharmaceutical industry, Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate has been explored for its potential as an intermediate in drug development. Its structure allows for easy functionalization, enabling the creation of derivatives with specific bioactivities. For example, recent research has demonstrated its ability to inhibit certain enzymes involved in metabolic pathways, suggesting its potential role in the treatment of metabolic disorders. Additionally, its carboxylate ester group can be modified to enhance bioavailability and targeting capabilities.
The synthesis of Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Key steps include the introduction of the trifluoromethoxy group via nucleophilic substitution and the subsequent esterification to form the carboxylate ester. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing waste and improving scalability.
Environmental considerations are also a critical aspect of research involving this compound. Studies have shown that Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, further research is needed to assess its long-term environmental impact and biodegradability. Regulatory agencies are increasingly emphasizing the need for sustainable practices in chemical manufacturing, and this compound's potential for eco-friendly applications is an area of active investigation.
In conclusion, Methyl 2-methyl
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